REACTION_SMILES
|
[CH:1]12[CH2:2][CH2:3][C:4](=[O:5])[CH:6]3[O:7][c:8]4[c:9]([O:10][CH3:11])[cH:12][cH:13][c:14]5[c:22]4[C:21]13[CH2:20][CH2:19][N:17]([CH3:18])[CH:16]2[CH2:15]5.[CH:23]12[C:24]34[c:25]5[c:26]([cH:34][cH:35][c:36]([OH:37])[c:38]5[O:39][CH:40]3[C:41](=[O:27])[CH2:42][CH2:43]1)[CH2:28][CH:29]2[N:30]([CH3:33])[CH2:31][CH2:32]4.[CH:44]12[C:45]34[c:46]5[c:47]([cH:54][cH:55][c:56]([OH:57])[c:58]5[O:59][CH:60]3[CH:61]([OH:62])[CH:63]=[CH:64]1)[CH2:48][CH:49]2[N:50]([CH3:53])[CH2:51][CH2:52]4>>[C:1]12([OH:27])[CH2:2][CH2:3][C:4](=[O:5])[CH:6]3[O:7][c:8]4[c:9]([O:10][CH3:11])[cH:12][cH:13][c:14]5[c:22]4[C:21]13[CH2:20][CH2:19][N:17]([CH3:18])[CH:16]2[CH2:15]5
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
COc1ccc2c3c1OC1C(=O)CCC4C(C2)N(C)CCC314
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CN1CCC23c4c5ccc(O)c4OC2C(=O)CCC3C1C5
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CN1CCC23c4c5ccc(O)c4OC2C(O)C=CC3C1C5
|
Name
|
|
Type
|
product
|
Smiles
|
COc1ccc2c3c1OC1C(=O)CCC4(O)C(C2)N(C)CCC314
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[CH:1]12[CH2:2][CH2:3][C:4](=[O:5])[CH:6]3[O:7][c:8]4[c:9]([O:10][CH3:11])[cH:12][cH:13][c:14]5[c:22]4[C:21]13[CH2:20][CH2:19][N:17]([CH3:18])[CH:16]2[CH2:15]5.[CH:23]12[C:24]34[c:25]5[c:26]([cH:34][cH:35][c:36]([OH:37])[c:38]5[O:39][CH:40]3[C:41](=[O:27])[CH2:42][CH2:43]1)[CH2:28][CH:29]2[N:30]([CH3:33])[CH2:31][CH2:32]4.[CH:44]12[C:45]34[c:46]5[c:47]([cH:54][cH:55][c:56]([OH:57])[c:58]5[O:59][CH:60]3[CH:61]([OH:62])[CH:63]=[CH:64]1)[CH2:48][CH:49]2[N:50]([CH3:53])[CH2:51][CH2:52]4>>[C:1]12([OH:27])[CH2:2][CH2:3][C:4](=[O:5])[CH:6]3[O:7][c:8]4[c:9]([O:10][CH3:11])[cH:12][cH:13][c:14]5[c:22]4[C:21]13[CH2:20][CH2:19][N:17]([CH3:18])[CH:16]2[CH2:15]5
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
COc1ccc2c3c1OC1C(=O)CCC4C(C2)N(C)CCC314
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CN1CCC23c4c5ccc(O)c4OC2C(=O)CCC3C1C5
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CN1CCC23c4c5ccc(O)c4OC2C(O)C=CC3C1C5
|
Name
|
|
Type
|
product
|
Smiles
|
COc1ccc2c3c1OC1C(=O)CCC4(O)C(C2)N(C)CCC314
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |